molecular formula C20H44N2O4 B14217634 2-butyloctanedioic acid;N-ethylethanamine CAS No. 827305-09-9

2-butyloctanedioic acid;N-ethylethanamine

Katalognummer: B14217634
CAS-Nummer: 827305-09-9
Molekulargewicht: 376.6 g/mol
InChI-Schlüssel: LYIKQOLPKBYVLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butyloctanedioic acid;N-ethylethanamine is a chemical compound with the molecular formula C₁₆H₃₃NO₄ and a molecular weight of 303.438 g/mol . This compound is known for its unique structure, which combines the properties of both an acid and an amine. It is used in various scientific research applications due to its versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyloctanedioic acid;N-ethylethanamine typically involves the reaction of 2-butyloctanedioic acid with N-ethylethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The exact reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the specific requirements of the synthesis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Analyse Chemischer Reaktionen

Types of Reactions

2-Butyloctanedioic acid;N-ethylethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified forms of the original compound .

Wissenschaftliche Forschungsanwendungen

2-Butyloctanedioic acid;N-ethylethanamine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-butyloctanedioic acid;N-ethylethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

2-Butyloctanedioic acid;N-ethylethanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its versatile chemical properties, which make it suitable for a wide range of applications.

Eigenschaften

CAS-Nummer

827305-09-9

Molekularformel

C20H44N2O4

Molekulargewicht

376.6 g/mol

IUPAC-Name

2-butyloctanedioic acid;N-ethylethanamine

InChI

InChI=1S/C12H22O4.2C4H11N/c1-2-3-7-10(12(15)16)8-5-4-6-9-11(13)14;2*1-3-5-4-2/h10H,2-9H2,1H3,(H,13,14)(H,15,16);2*5H,3-4H2,1-2H3

InChI-Schlüssel

LYIKQOLPKBYVLU-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CCCCCC(=O)O)C(=O)O.CCNCC.CCNCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.